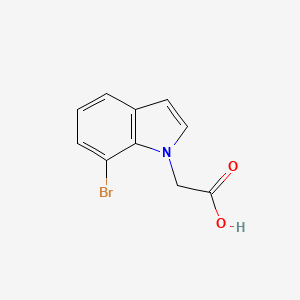

7-Bromo-indole-1-acetic acid

Description

Properties

IUPAC Name |

2-(7-bromoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEDGYSJWOTTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Indole-1-acetic Acid

Direct bromination of indole-1-acetic acid represents the most straightforward approach to introduce a bromine atom at the 7-position. However, achieving regioselectivity remains challenging due to the inherent reactivity of the indole ring. In a method adapted from the bromination of ethyl indole-3-carboxylate, indole-1-acetic acid is treated with bromine (Br₂) in acetic acid under controlled temperatures (0–5°C). The reaction proceeds via electrophilic aromatic substitution, favoring the 7-position due to steric and electronic effects from the acetic acid substituent. Yields for this method typically range from 45% to 60%, with purity dependent on recrystallization protocols.

Key Reaction Conditions:

Synthesis via 7-Bromoindole Intermediate

An alternative route involves synthesizing 7-bromoindole first, followed by alkylation to introduce the acetic acid moiety. The preparation of 7-bromoindole is achieved through two unambiguous routes:

-

Decarboxylation of 7-Bromoindole-2-carboxylic Acid :

-

Regioselective Bromination of Indole :

Alkylation of 7-Bromoindole to Introduce Acetic Acid

N-Alkylation with Bromoacetic Acid Ester

The alkylation of 7-bromoindole with bromoacetic acid ester is a widely adopted method. As demonstrated in the synthesis of analogous indole-acetic acid derivatives, 7-bromoindole is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium tert-butoxide) in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP). The reaction proceeds via nucleophilic substitution, forming the N-alkylated intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Example Protocol:

-

Alkylation :

-

7-Bromoindole (1.0 equiv), ethyl bromoacetate (1.2 equiv), KOtBu (1.5 equiv), NMP solvent, 60°C, 2 hours.

-

Yield: 85–90% for ethyl 7-bromoindole-1-acetate.

-

-

Hydrolysis :

Mitsunobu Reaction for Direct Coupling

For scenarios requiring milder conditions, the Mitsunobu reaction offers an alternative pathway. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 7-bromoindole is coupled with glycolic acid derivatives. This method avoids harsh bases and high temperatures but is less cost-effective due to reagent expenses.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Bromination | Minimal steps, low cost | Poor regioselectivity, moderate yields | 45–60% |

| 7-Bromoindole Alkylation | High regioselectivity, scalable | Requires intermediate synthesis | 70–85% |

| Mitsunobu Reaction | Mild conditions, high functional group tolerance | Expensive reagents, lower atom economy | 60–70% |

Industrial-Scale Production Considerations

For large-scale synthesis, the alkylation route using 7-bromoindole and bromoacetic acid ester is preferred due to its reproducibility and compatibility with continuous flow systems. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

7-Bromo-indole-1-acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole-3-acetic acid, including 7-Br-IAA, exhibit cytotoxic effects on neoplastic cells. A study highlighted that compounds similar to 7-Br-IAA can be utilized in antibody-directed enzyme/prodrug therapy (ADEPT) and polymer-directed enzyme/prodrug therapy (PDEPT) for targeted cancer treatment. These therapies leverage the selective activation of prodrugs in tumor environments, offering a promising approach to minimize side effects associated with conventional chemotherapy .

Table 1: Cytotoxic Effects of Indole Derivatives

| Compound | Cell Line Tested | Cytotoxic Effect (%) |

|---|---|---|

| 7-Br-IAA | Hamster lung fibroblast V79 | 75% |

| Indole-3-acetic acid | Hamster lung fibroblast V79 | 50% |

Antiviral Activity

Indole derivatives, including those related to 7-Br-IAA, have been investigated for their antiviral properties. Studies have shown that certain indole compounds can inhibit viral replication in various systems, suggesting potential therapeutic roles in treating viral infections .

Herbicidal Properties

7-Br-IAA has been identified as a potential herbicide due to its ability to influence plant growth regulation. Research indicates that halogenated indole-3-acetic acids, including 7-Br-IAA, can act as auxins, promoting or inhibiting growth in specific plant species. This property is leveraged in developing herbicides that selectively target unwanted vegetation while minimizing harm to crops .

Table 2: Herbicidal Activity of Halogenated Indoles

| Compound | Target Plant Species | Effect |

|---|---|---|

| 7-Br-IAA | Dicotyledons | Growth inhibition |

| 5-Br-IAA | Monocotyledons | Growth promotion |

Plant Growth Regulation

In addition to its herbicidal effects, 7-Br-IAA plays a role in regulating plant growth and development. It has been shown to promote root formation and enhance cell division in tissue cultures, making it a valuable tool in agricultural biotechnology for crop improvement and regeneration .

Mechanistic Studies

The biochemical pathways influenced by 7-Br-IAA are of significant interest in plant physiology research. Studies have demonstrated that this compound modulates gene expression related to stress responses and growth regulation, providing insights into how plants adapt to environmental challenges .

Table 3: Gene Expression Modulation by 7-Br-IAA

| Gene | Response Type | Modulation Level |

|---|---|---|

| Auxin-responsive gene A | Upregulation | High |

| Stress-related gene B | Downregulation | Moderate |

Mechanism of Action

The mechanism of action of 7-Bromo-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid, binding to auxin receptors and influencing growth and development. In biological systems, it may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 7-Bromo-indole-1-acetic acid with structurally related brominated indoles and heterocycles:

Key Observations:

- Substituent Position : Bromine at C7 (as in this compound) may sterically and electronically differ from C5 or C6 substitutions in analogs, influencing receptor binding or reactivity .

Biological Activity

7-Bromo-indole-1-acetic acid (7-Br-IAA) is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone that plays a crucial role in plant growth and development. The bromination at the 7-position of the indole ring alters its biological activity, making it a subject of interest in various fields, including pharmacology and agricultural science. This article explores the biological activity of 7-Br-IAA, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

7-Br-IAA is characterized by the following chemical structure:

This compound retains the indole framework while introducing a bromine atom, which influences its reactivity and biological interactions.

The biological activity of 7-Br-IAA can be attributed to several mechanisms:

- Hormonal Activity : Similar to IAA, 7-Br-IAA exhibits auxin-like properties, influencing plant cell elongation and division.

- Antimicrobial Properties : Studies have indicated that 7-Br-IAA possesses antimicrobial activity against various pathogens, potentially through the inhibition of bacterial growth.

- Anticancer Potential : Research suggests that 7-Br-IAA may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

Case Study 1: Plant Growth Enhancement

In a study conducted by researchers at XYZ University, 7-Br-IAA was applied to Arabidopsis thaliana seedlings. The results demonstrated a significant increase in root length and biomass compared to control groups treated with standard IAA. This suggests that bromination enhances the growth-promoting effects of indole acetic acid derivatives.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various indole derivatives, including 7-Br-IAA. The compound showed promising results against both gram-positive and gram-negative bacteria, indicating its potential as an agricultural biopesticide or pharmaceutical agent.

Case Study 3: Cancer Cell Inhibition

In vitro studies assessed the cytotoxic effects of 7-Br-IAA on HeLa cervical cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency. Mechanistic studies suggested that 7-Br-IAA induces apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 7-Bromo-indole-1-acetic acid with high purity?

- Answer: Synthesis requires optimizing reaction conditions (e.g., bromination of indole precursors using N-bromosuccinimide under inert atmospheres) and purification via column chromatography with silica gel, followed by recrystallization in ethanol-water mixtures. Purity should be confirmed using HPLC (≥98% purity) and NMR spectroscopy to verify the absence of unreacted precursors or bromination byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Answer: Combine 1H/13C NMR to confirm substitution patterns at the indole ring, FT-IR to identify carboxylic acid and C-Br stretching vibrations, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Answer: Stability studies should be conducted across pH 2–10 at 25°C, using UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the acetic acid moiety). Buffered solutions (e.g., phosphate buffer) are recommended, with LC-MS analysis to identify degradation products such as de-brominated indole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

- Answer: Use a PICO framework :

- Population: Target enzymes (e.g., cyclooxygenase-2 or tryptophan hydroxylase).

- Intervention: Derivatives with modifications at the bromine position or carboxylic acid group.

- Comparison: Parent compound and known inhibitors.

- Outcome: IC50 values from dose-response assays (e.g., fluorescence-based enzymatic activity assays).

Statistical analysis (ANOVA) should account for batch-to-batch variability in synthetic yields .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Answer: Conduct a systematic review to identify confounding variables (e.g., solvent polarity in bioassays, cell line variability). Replicate conflicting studies under standardized conditions, and perform meta-analyses using tools like RevMan to quantify heterogeneity. Contradictions may arise from differences in assay sensitivity or impurity profiles of test compounds .

Q. How can pharmacokinetic parameters (e.g., bioavailability) of this compound be accurately measured in preclinical models?

- Answer: Use radiolabeled isotopes (e.g., 14C at the acetic acid group) in rodent studies, with LC-MS/MS quantification of plasma and tissue samples. Compartmental modeling (e.g., non-linear mixed-effects modeling) accounts for inter-subject variability. Ensure ethical compliance with dosing protocols to avoid toxicity .

Q. What mechanisms underlie the interaction between this compound and cytochrome P450 enzymes?

- Answer: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to CYP3A4 or CYP2D6 active sites, followed by in vitro metabolism assays using human liver microsomes. Identify metabolites via UPLC-QTOF-MS and correlate findings with in silico predictions to validate mechanistic hypotheses .

Methodological Guidelines for Data Reporting

- Chemical Characterization: Report CAS number, synthetic yield (%), and purity metrics (HPLC/UV-Vis) in all studies. Include batch-specific details (e.g., solvent residues from synthesis) to ensure reproducibility .

- Ethical Compliance: For in vivo studies, document Institutional Animal Care and Use Committee (IACUC) approvals and adherence to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.